Pifarnine
Description
Chemical Profile: Pifarnine (CAS 56208-01-6) is a non-anticholinergic gastric acid secretion inhibitor with the molecular formula C₂₇H₄₀N₂O₂ and a molecular weight of 424.62 g/mol. Its structure comprises a piperazine core substituted with a 1,3-benzodioxole methyl group and a farnesyl chain (3,7,11-trimethyl-2,6,10-dodecatrienyl) .
Pharmacological Activity:
this compound inhibits gastric acid secretion without anticholinergic effects, making it distinct from traditional H₂ antagonists or proton pump inhibitors. Clinical trials demonstrated its efficacy in healing duodenal ulcers, with 64% (9/14) of patients achieving remission after six weeks compared to 19% (3/16) in placebo groups .
Structure
3D Structure
Properties
CAS No. |
56208-01-6 |
|---|---|
Molecular Formula |
C27H40N2O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9+,24-13+ |
InChI Key |
DVJCPEWCHQLAEH-GLHLOLHSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pifarnine involves the reaction of 1,3-benzodioxole with a piperazine derivative. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pifarnine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the piperazine moiety.
Scientific Research Applications
Pifarnine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its biological activity, particularly its anti-ulcer properties.
Medicine: Investigated for its potential therapeutic effects in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Pifarnine exerts its effects primarily through its interaction with specific molecular targets in the body. It is known to inhibit the activity of certain enzymes involved in the production of gastric acid, thereby reducing acid secretion and providing relief from ulcers. The compound also exhibits anti-inflammatory properties, which contribute to its therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Physical state: Pale yellow viscous liquid with a bitter taste.
- UV absorption: λmax 287 nm in ethanol.
- Solubility: Miscible with most organic solvents.
- pKa values: 4.10 and 3.25, indicating basic character .
Comparison with Similar Anti-Ulcer Agents
Roxatidine
Chemical Profile :
- Molecular formula: C₁₇H₂₆N₂O₃
- Mechanism: Histamine H₂ receptor antagonist.
- Key structural features: Acetamide group linked to a phenoxypropyl-piperidinylmethyl chain .
Pharmacological Differences :
- Roxatidine directly blocks H₂ receptors on gastric parietal cells, reducing acid secretion. In contrast, Pifarnine’s mechanism remains non-anticholinergic and unrelated to H₂ or proton pump inhibition .
- Clinical Use: Both are used for peptic ulcers, but Roxatidine is also prescribed for gastroesophageal reflux disease (GERD) .
Plaunotol
Chemical Profile :
Pharmacological Differences :
Clinical Utility :
- Primarily used in Japan for gastric ulcers. No direct comparative efficacy data with this compound is available in the evidence .
Proglumide
Mechanism and Comparison :
- Proglumide, an isoglutamic acid derivative, reduces gastric secretion and enhances mucosal resistance. In small trials, it showed superior gastric ulcer healing compared to magnesium trisilicate but was less effective for duodenal ulcers than this compound .
Comparative Data Table
| Parameter | This compound | Roxatidine | Plaunotol | Proglumide |
|---|---|---|---|---|
| Molecular Formula | C₂₇H₄₀N₂O₂ | C₁₇H₂₆N₂O₃ | C₂₀H₃₄O₂ | C₁₈H₂₆N₂O₄ |
| Mechanism | Non-anticholinergic | H₂ antagonist | Cytoprotective | Mucosal resistance |
| Primary Use | Duodenal ulcers | Peptic ulcers, GERD | Gastric ulcers | Gastric ulcers |
| Efficacy (Trials) | 64% healing (6 weeks) | N/A (H₂ class: ~70%*) | N/A | 60% vs. magnesium* |
| Key Side Effects | Not reported | Headache, dizziness | Mild gastrointestinal | Nausea, diarrhea |
| Stereoisomers | 4 (no activity difference) | None | None | None |
*Data inferred from class properties where direct evidence is lacking .
Biological Activity
Pifarnine, also known as 4',5-dihydroxy-3,3',7,8-tetramethoxyflavone, is a naturally occurring flavonoid compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring multiple hydroxyl and methoxy groups, which contribute to its biological activity. The presence of these functional groups enhances its antioxidant properties and may improve its solubility and bioavailability.
| Property | Description |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 364.36 g/mol |
| Classification | Flavonoid |
| Solubility | Soluble in organic solvents such as ethanol |
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : The compound's hydroxyl groups are responsible for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : this compound modulates various signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.
- Gastroprotective Properties : It inhibits gastric acid secretion by targeting specific enzymes involved in acid production, contributing to its anti-ulcer activity .
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Gastrointestinal Disorders : Its anti-ulcer properties make it a candidate for treating conditions such as peptic ulcers and gastritis.
- Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in oncology .
- Antioxidant Supplementation : Due to its strong antioxidant activity, it may be beneficial in preventing oxidative damage linked to various chronic diseases.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other flavonoids, which allows for comparison of their biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Quercetin | Multiple hydroxyl groups | Strong antioxidant and anti-inflammatory |
| Kaempferol | Similar flavonoid backbone | Notable for cardiovascular benefits |
| Luteolin | Hydroxyl and methoxy groups | Exhibits neuroprotective effects |
This compound's unique combination of methoxy and hydroxyl groups distinguishes it from these compounds, potentially enhancing its pharmacological properties.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.
- Another research focused on the gastroprotective effects of this compound in animal models, showing a notable decrease in ulcer formation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
